3-Chloro-4-fluorobenzoyl fluoride
Overview
Description
3-Chloro-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3ClF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is known for its reactivity and is used in various chemical synthesis processes.
Scientific Research Applications
3-Chloro-4-fluorobenzoyl fluoride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of biologically active molecules for research purposes.
Medicine: It serves as a building block in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
Target of Action
As a benzoyl fluoride compound, it is likely to interact with various biological macromolecules due to its electrophilic nature .
Mode of Action
Benzoyl fluoride compounds are generally known for their reactivity towards nucleophiles, such as amines and alcohols, in biological systems . This reactivity can lead to the formation of amides and esters, respectively, which can alter the function of the target molecules .
Biochemical Pathways
Given its potential reactivity with biological macromolecules, it could influence a variety of biochemical pathways depending on the specific targets it interacts with .
Pharmacokinetics
Like other small organic molecules, its absorption and distribution in the body would be influenced by factors such as its lipophilicity, molecular size, and charge . Its metabolism and excretion would depend on its chemical reactivity and the specific metabolic pathways present in the organism .
Result of Action
Its reactivity with biological macromolecules could potentially lead to changes in their function, which could have downstream effects on cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 3-Chloro-4-fluorobenzoyl fluoride. For instance, its reactivity might be enhanced in environments with a high concentration of nucleophiles . Additionally, its stability could be affected by factors such as temperature and pH .
Safety and Hazards
3-Chloro-4-fluorobenzoyl fluoride is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Future Directions
The future directions for 3-Chloro-4-fluorobenzoyl fluoride involve expanding its synthetic applications . There is a high demand for fluorinated organic compounds in the pharmaceutical and agrochemical industries, and alkyl fluorides like this compound are becoming popular building blocks . Significant progress has been made with the introduction of methods that apply this compound pool in reactions maintaining the C(sp3)-F bond .
Biochemical Analysis
Biochemical Properties
It is known that benzylic halides, which are structurally similar to 3-Chloro-4-fluorobenzoyl fluoride, typically react via an SN2 pathway . This suggests that this compound might interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN2 pathway . This suggests that this compound might exert its effects at the molecular level through similar mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Chloro-4-fluorobenzoyl fluoride typically involves the reaction of 4-fluorobenzaldehyde with a chlorinating agent in the presence of a radical initiator to form 4-fluorobenzoyl chloride. This intermediate is then further reacted with a chlorinating agent in the presence of a chlorination catalyst to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-fluorobenzoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing chlorine and fluorine atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reaction conditions typically involve the use of a base and an appropriate solvent.
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boron reagents under mild conditions.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include substituted benzoyl fluorides.
Coupling Products: The major products are biaryl compounds formed through the coupling of the benzoyl fluoride with an arylboronic acid.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoyl chloride: Similar in structure but lacks the chlorine atom at the 3 position.
3-Chloro-4-fluorobenzoyl chloride: Similar but with a chloride group instead of a fluoride group.
Uniqueness
3-Chloro-4-fluorobenzoyl fluoride is unique due to the presence of both chlorine and fluorine substituents on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications where both electron-withdrawing effects are beneficial.
Properties
IUPAC Name |
3-chloro-4-fluorobenzoyl fluoride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPTKNPFAROLZMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)F)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20600602 | |
Record name | 3-Chloro-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80277-51-6 | |
Record name | 3-Chloro-4-fluorobenzoyl fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20600602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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